REACTION_CXSMILES
|
[Na].[N:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[C:11](OCC)(=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[O:17]=[C:11]([CH2:9][C:8](=[O:10])[C:5]1[CH:6]=[CH:7][N:2]=[CH:3][CH:4]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |^1:0|
|
Name
|
|
Quantity
|
0.466 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
2.388 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)CC(C1=CC=NC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |